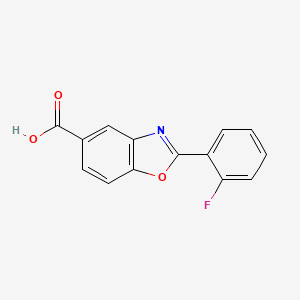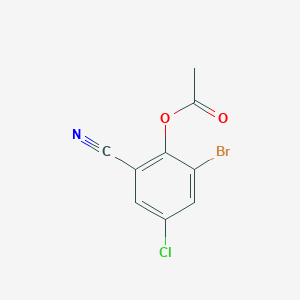
(2-bromo-4-chloro-6-cyanophenyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-chloro-6-cyanophenyl) acetate: is a multifaceted organic compound characterized by the presence of bromine, chlorine, and cyano groups on a phenyl ring, which is further esterified with an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-4-chloro-6-cyanophenyl) acetate typically involves multiple steps, starting with the bromination and chlorination of a phenyl ring, followed by the introduction of the cyano group. The final step involves esterification with acetic acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
(2-Bromo-4-chloro-6-cyanophenyl) acetate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of (2-bromo-4-chloro-6-cyanophenyl) methanol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic substitution reactions using sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Carboxylic acids and ketones from oxidation.
Alcohols from reduction.
Substituted phenyl derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
(2-Bromo-4-chloro-6-cyanophenyl) acetate: has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2-bromo-4-chloro-6-cyanophenyl) acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.
Comparación Con Compuestos Similares
(2-Bromo-4-chloro-6-cyanophenyl) acetate: is unique due to its combination of bromine, chlorine, and cyano groups on the phenyl ring. Similar compounds include:
2-Bromo-4-chloroacetophenone: Lacks the cyano group.
2-Bromo-4-cyanoacetophenone: Lacks the chlorine atom.
2-Bromo-4-chloro-6-methylphenyl acetate: Contains a methyl group instead of a cyano group.
Propiedades
IUPAC Name |
(2-bromo-4-chloro-6-cyanophenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c1-5(13)14-9-6(4-12)2-7(11)3-8(9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKNVZXOMDRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
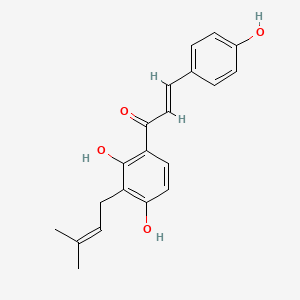
![(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B7819687.png)

![4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid](/img/structure/B7819699.png)
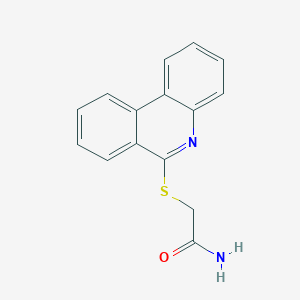
![[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid](/img/structure/B7819716.png)
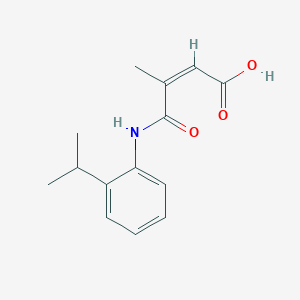
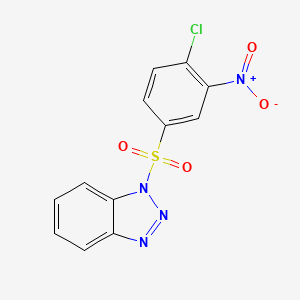
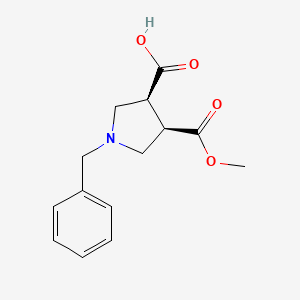
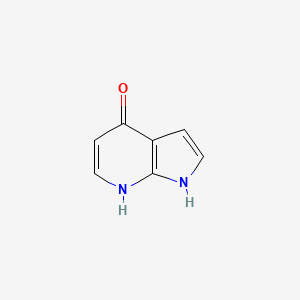
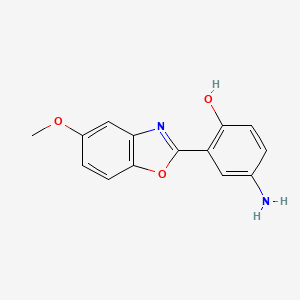

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B7819772.png)
